N-叔丁氧羰基 3,5-二碘酪氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

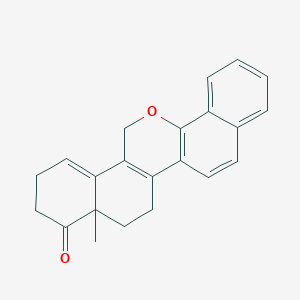

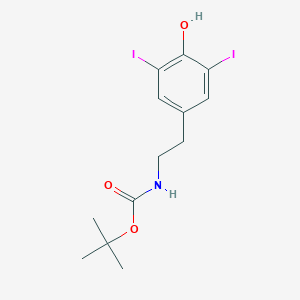

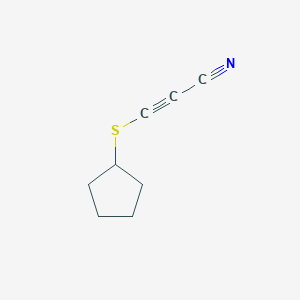

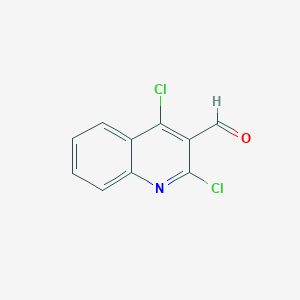

N-tert-Butoxycarbonyl 3,5-Diiodotyramine (N-t-Bu-3,5-diiodotyramine) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of tyramine, a common amine found in many foods. N-t-Bu-3,5-diiodotyramine has been found to have a variety of biochemical and physiological effects, and is used in a wide range of laboratory experiments.

科学研究应用

N-Boc 脱保护方法

- 选择性 N-Boc 脱保护:已经证明了一种使用碳酸钠进行 N-Boc 脱保护的温和且选择性的方法,展示了其与广泛官能团的相容性,从而促进了在各种底物上以优异的产率合成无 N 产物 (卡祖利等,2006)。

胺的叔丁氧羰基化

- 高效的 N-叔丁氧羰基化:已经描述了一种使用碳酸二叔丁酯在无溶剂条件下在 La(NO3)3·6H2O 存在下对胺进行 N-叔丁氧羰基化的简便方法,有效地生成 N-叔丁基氨基甲酸酯 (苏里亚基兰等,2006)。

有机化学中的合成和反应性

- 吡咯衍生物的合成:已经探索了 N-叔丁氧羰基保护的甲硅氧基吡咯与 1,4-醌的无催化反应,用于有效合成吡咯并苯并呋喃和吡咯并萘并呋喃加合物,证明了 N-叔丁氧羰基在合成应用中的多功能性 (布林布尔等,2004)。

叔丁氧羰基化技术的进步

- 直接叔丁氧羰基化:已经开发出一种使用流动微反应器系统直接和可持续地合成叔丁酸酯(包括 N-叔丁氧羰基化合物)的方法。这种方法提高了叔丁氧羰基化过程的效率和可持续性 (德杰纳罗等,2016)。

安全和危害

作用机制

Target of Action

N-tert-Butoxycarbonyl 3,5-Diiodotyramine is an organic compound It is mentioned as an intermediate to thyroxin derivatives , suggesting that it may interact with thyroid hormone receptors or enzymes involved in thyroid hormone metabolism.

Mode of Action

As an intermediate to thyroxin derivatives , it may be involved in the synthesis of thyroid hormones, which play crucial roles in metabolism, growth, and development.

Biochemical Pathways

Given its role as an intermediate in the synthesis of thyroxin derivatives , it may influence the thyroid hormone pathway, which regulates numerous biological processes including metabolism, growth, and development.

Result of Action

As an intermediate to thyroxin derivatives , it may contribute to the effects of thyroid hormones, which include regulation of metabolic rate, heart and digestive function, muscle control, brain development, and bone maintenance.

属性

IUPAC Name |

tert-butyl N-[2-(4-hydroxy-3,5-diiodophenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17I2NO3/c1-13(2,3)19-12(18)16-5-4-8-6-9(14)11(17)10(15)7-8/h6-7,17H,4-5H2,1-3H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUGDDATVGKWTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC(=C(C(=C1)I)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17I2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468723 |

Source

|

| Record name | n-t-boc-3,5-diiodotyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

788824-51-1 |

Source

|

| Record name | n-t-boc-3,5-diiodotyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B140120.png)

![7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine](/img/structure/B140123.png)

![7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one](/img/structure/B140126.png)